

Physicochemical Profiling of 7-Azaspiro[4.6]undecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Azaspiro[4.6]undecane

CAS No.: 184-13-4

Cat. No.: B1528267

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Executive Summary & Structural Architecture

7-Azaspiro[4.6]undecane represents a distinct class of spirocyclic amines where a five-membered cyclopentane ring is fused to a seven-membered azepane ring at a single quaternary carbon. Unlike flat aromatic scaffolds (e.g., phenyl, pyridyl), this molecule offers a high fraction of saturated carbon atoms (

), providing three-dimensional complexity that enhances solubility and metabolic stability while offering novel IP space.

Structural Definition and Numbering

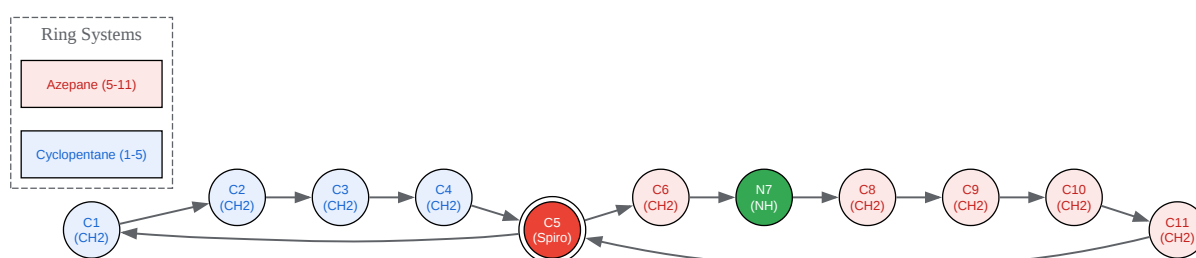
The IUPAC numbering for spiro[4.6]undecane systems initiates at the smaller ring, proceeds through the spiro center, and traverses the larger ring.

- Formula:
- Molecular Weight: 153.27 g/mol
- Spiro Junction: Position 5[1][2]

- Nitrogen Position: Position 7 (Beta to the spiro center in the 7-membered ring)

Visualization of Connectivity

The following diagram illustrates the logical connectivity and numbering scheme essential for derivatization.



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Figure 1: Connectivity map of **7-Azaspiro[4.6]undecane** showing the spiro-fusion at C5 and nitrogen insertion at N7.

Physicochemical Profile

The integration of the **7-azaspiro[4.6]undecane** scaffold into a drug candidate significantly alters the physicochemical landscape compared to piperidine or acyclic amine analogues.

Key Parameters Table

Parameter	Value (Approx.) ^{[2][3][4][5]}	Context & Significance
Molecular Weight	153.27 Da	Fragment-like; ideal for Lead-Like space (ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted"> Da).
cLogP	2.1 – 2.4	Moderate lipophilicity. The spiro-cyclopentyl group adds hydrophobic bulk compared to simple azepane.
pKa (Conj. Acid)	10.8 – 11.2	Highly basic secondary amine. Similar to azepane (). Requires salt formation for handling.
TPSA	12.03 Å ²	Low polar surface area, suggesting excellent passive membrane permeability (BBB penetrant potential).
H-Bond Donors	1	Secondary amine (NH).
Fsp3	1.0	Fully saturated. correlates with higher clinical success rates due to lower promiscuity.

The "Spiro Effect" on Solubility and Metabolism

Solubility: Unlike planar aromatic rings that stack efficiently (reducing solubility), the orthogonal orientation of the cyclopentane and azepane rings in **7-azaspiro[4.6]undecane** disrupts crystal packing lattice energy. This generally results in higher thermodynamic solubility for spiro-containing drugs compared to their flat analogues.

Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position. Furthermore, the steric bulk of the cyclopentane ring can shield the adjacent carbons (C6 and C11) from CYP450-mediated hydroxylation, a common liability in simple azepanes.

Experimental Characterization Protocols

To validate the physicochemical properties of this scaffold within a specific lead series, the following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)

Because **7-azaspiro[4.6]undecane** is a strong base, accurate pKa determination is critical for predicting ionization at physiological pH (7.4).

Methodology:

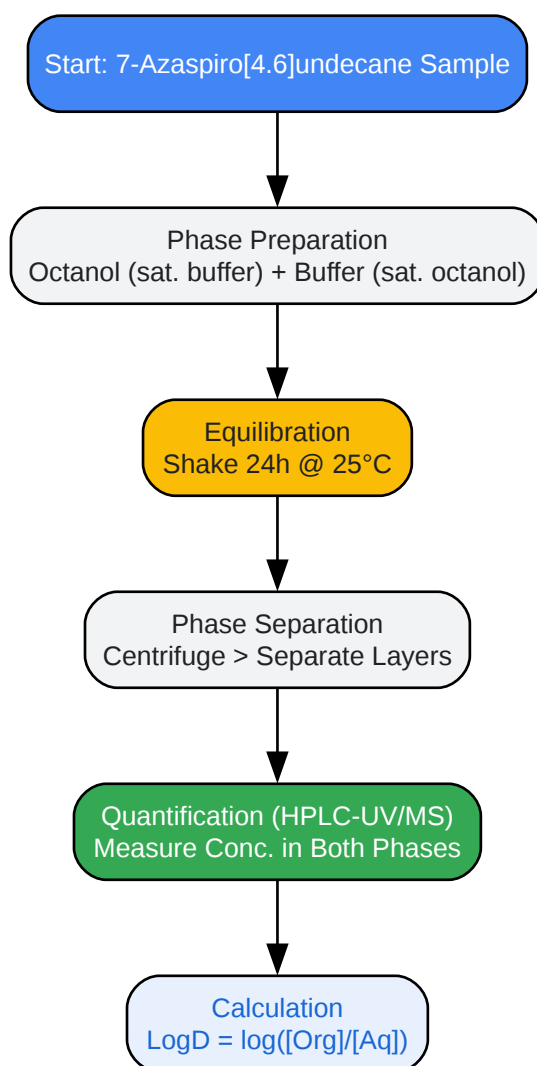
- Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (if solubility is limited) at 25°C.
- Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).
- Titration: Titrate with 0.1 M NaOH standardized solution.
- Data Processing: Use the Bjerrum plot method to identify the inflection point.
- Validation: Run a standard (e.g., piperidine, pKa 11.^[6]12) in parallel.

LogD Lipophilicity Assay (Shake-Flask / HPLC)

Workflow Logic: Since the molecule is ionizable,

is more relevant than

.



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Figure 2: Standardized workflow for LogD determination.

Synthetic Accessibility & Derivatization[9]

Accessing the **7-azaspiro[4.6]undecane** core typically involves constructing the spiro-junction prior to ring closure.

Common Synthetic Pathway:

- Alkylation: Double alkylation of a cyclopentane precursor (e.g., cyclopentanecarbaldehyde or nitrile) with a suitable dielectrophile.

- Ring Closing Metathesis (RCM): A powerful method involves forming the 7-membered ring via RCM of diallyl precursors attached to the cyclopentane core, followed by hydrogenation.
- Beckmann Rearrangement: Expansion of a spiro[4.5]decan-one oxime can yield the 7-membered lactam, which is reduced to the amine.

Note: Commercial building blocks are increasingly available (e.g., as HCl salts) from vendors like Enamine and SpiroChem, facilitating rapid SAR exploration.

Drug Discovery Applications

Case Study: Bioisosteric Replacement

In GPCR antagonist programs, replacing a 4-phenylpiperidine moiety with **7-azaspiro[4.6]undecane** often yields:

- Improved Selectivity: The vector of the N-substituent changes relative to the hydrophobic bulk, potentially avoiding off-target clashes (e.g., hERG).
- Patentability: Moving from generic rings to spirocycles generates novel chemical matter.^[7]

Comparative Analysis: Spiro vs. Flat

Feature	4-Phenylpiperidine (Flat)	7-Azaspiro[4.6]undecane (3D)
Geometry	Planar/Chair	Orthogonal/Twisted
Solubility	Low to Moderate	High (Disrupted packing)
Metabolic Hotspots	Exposed aromatic ring	Sterically shielded core
Complexity (Fsp3)	Low	High (1.0)

References

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